(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone
CAS No.: 2034554-07-7
Cat. No.: VC7730826
Molecular Formula: C17H19N3O
Molecular Weight: 281.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034554-07-7 |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.359 |
| IUPAC Name | (2-methylphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
| Standard InChI | InChI=1S/C17H19N3O/c1-12-5-2-3-6-13(12)17(21)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h2-3,5-6H,4,7-11H2,1H3 |
| Standard InChI Key | ZNMXOEWBHSWHRG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Introduction
(3,4,8,9-tetrahydro-1H-cyclopenta pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a complex organic compound classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. This compound features a pyrazolo[1,5-a]pyrazine core fused with a cyclopentane ring and is substituted with an o-tolyl group at one end and a ketone functional group.
Synthesis Methods
The synthesis of (3,4,8,9-tetrahydro-1H-cyclopenta pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone can be approached through several methods involving multi-step organic reactions. Common strategies include:
-
Multi-step Organic Reactions: These often involve the formation of the pyrazolo[1,5-a]pyrazine core followed by substitution with the o-tolyl group and introduction of the ketone functional group.
-
Controlled Conditions: Temperature, pH, and solvent choice are critical for achieving high yields and purity.
Characterization Techniques
Characterization of this compound typically employs advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including atom connectivity and spatial arrangement.
-
X-ray Crystallography: Offers precise structural data, including bond lengths and angles, which are essential for understanding chemical reactivity.
Potential Biological Activities
Heterocyclic compounds like (3,4,8,9-tetrahydro-1H-cyclopenta pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone are often investigated for their potential biological activities, including anti-inflammatory, anticancer, and other therapeutic effects. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume